molecular formula C11H18O4 B15285517 (2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester

(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester

Cat. No.: B15285517
M. Wt: 214.26 g/mol
InChI Key: GYGMOLHWGMLEGA-UHFFFAOYSA-N
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Description

(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester is an organic compound with a complex structure that includes a dioxolane ring and a propenoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester typically involves the reaction of 2,2-DiMethyl-1,3-dioxolane-4-carboxaldehyde with ethyl 2-methylacrylate under specific conditions. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is usually heated to promote the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylacrylate: Shares the propenoic acid ester group but lacks the dioxolane ring.

    2,2-DiMethyl-1,3-dioxolane-4-carboxaldehyde: Contains the dioxolane ring but lacks the ester group.

Uniqueness

(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester is unique due to the combination of the dioxolane ring and the propenoic acid ester group. This structural combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGMOLHWGMLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1COC(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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